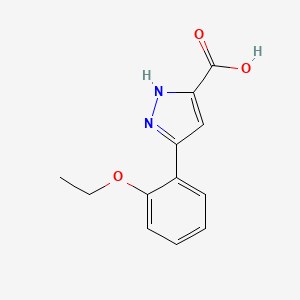

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

描述

Historical Context of Pyrazole Compounds in Chemical Research

Pyrazole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883 during his investigations into antipyretic agents, though the compound itself was synthesized earlier by Hans von Pechmann in 1898 via the reaction of acetylene and diazomethane. Early research focused on the antipyretic and analgesic properties of pyrazole derivatives, exemplified by the commercialization of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in the 1880s. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 marked a turning point, revealing the biological relevance of this heterocycle.

The 20th century saw pyrazole emerge as a critical pharmacophore in drug development. Notable milestones include the introduction of celecoxib (a COX-2 inhibitor) in 1999 and sildenafil (Viagra) in 1998, both leveraging the pyrazole core for target specificity. The structural versatility of pyrazole—enabled by its two adjacent nitrogen atoms and three reactive carbon positions—has made it indispensable in medicinal chemistry, with over 150 pyrazole-containing drugs currently in clinical use.

Significance of 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid in Heterocyclic Chemistry

This compound (CAS 890621-20-2) represents a structurally optimized pyrazole derivative with unique electronic and steric properties. The ethoxyphenyl substituent at position 3 introduces aromatic bulkiness, enhancing π-π stacking interactions with biological targets, while the carboxylic acid group at position 5 improves solubility and hydrogen-bonding capacity. This combination makes the compound a valuable intermediate in synthesizing enzyme inhibitors, particularly those targeting succinate dehydrogenase (SDH) and 17β-hydroxysteroid dehydrogenase (17β-HSD).

Recent studies highlight its role in developing antifungal agents, where its SDH inhibitory activity disrupts fungal energy metabolism. Additionally, the compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals like palladium and ruthenium for catalytic applications. Its planar geometry (bond lengths: C–N ≈ 1.33 Å, C–C ≈ 1.39 Å) and tautomeric flexibility further enable diverse reactivity patterns.

Overview of Pyrazole Pharmacophore and Core Structure

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and three carbon atoms, exhibiting aromaticity due to six delocalized π-electrons. Key features include:

| Property | Value/Role |

|---|---|

| Aromaticity | Planar structure with conjugated π-system |

| Tautomerism | Three tautomeric forms (1H, 2H, 3H) |

| pKa | ~2.49 (acidic NH), ~11.5 (basic N) |

| Reactivity | Electrophilic substitution at C4 |

In this compound, the pharmacophore is modified by:

- Ethoxyphenyl group : Enhances lipophilicity and target binding via van der Waals interactions.

- Carboxylic acid : Introduces hydrogen-bond donor/acceptor sites for enzyme inhibition.

This structural configuration is pivotal in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, where the carboxylic acid group often interacts with catalytic lysine or arginine residues.

Chemical Classification and Nomenclature Systems

The compound is systematically named using IUPAC rules:

- Root : Pyrazole (1H-diazole)

- Substituents :

- 3-(2-Ethoxyphenyl): Ethoxy group (-OCH₂CH₃) at position 2 of the phenyl ring, attached to pyrazole’s C3.

- 5-Carboxylic acid: -COOH group at pyrazole’s C5.

CAS Registry : 890621-20-2

Molecular Formula : C₁₂H₁₂N₂O₃

Key spectral data :

- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂), 6.9–7.5 (m, 4H, aromatic), 8.21 (s, 1H, pyrazole-H).

The compound exhibits tautomerism, with the 1H tautomer predominating in polar solvents due to stabilization by intramolecular hydrogen bonding.

Research Significance of CAS 890621-20-2

CAS 890621-20-2 has emerged as a key intermediate in pharmaceutical synthesis:

- Antifungal agents : Serves as a precursor for SDH inhibitors like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, used in six commercial fungicides.

- Cancer therapy : Derivatives inhibit 17β-HSD1 (IC₅₀ = 68 nM), a target in hormone-dependent breast cancer.

- Coordination chemistry : Forms scorpionate ligands with potassium borohydride for transition-metal catalysis.

Recent advancements include its use in microwave-assisted synthesis to reduce reaction times by 70% compared to traditional methods. Computational studies predict strong binding affinity (−9.2 kcal/mol) for the COX-2 active site, suggesting potential for anti-inflammatory drug development.

属性

IUPAC Name |

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWKKBWNUCOEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390263 | |

| Record name | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-20-2 | |

| Record name | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazone Formation and Pyrazole Cyclization

- Starting Materials: 2-ethoxybenzaldehyde and hydrazine hydrate.

- Reaction: The aldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.

- Cyclization: Acid catalysis (e.g., acetic acid or p-toluenesulfonic acid) promotes cyclization to the pyrazole ring.

- Conditions: Typically conducted under reflux or mild heating, with solvents such as ethanol or isopropanol.

Introduction of Carboxylic Acid Group

- Oxidation Route: The pyrazole intermediate can be oxidized using agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality at the 5-position.

- Ester Hydrolysis Route: Alternatively, ester derivatives (e.g., methyl or ethyl esters of pyrazole carboxylates) are synthesized first via Claisen condensation or reaction with dimethyl oxalate, followed by cyclization with hydrazine. Subsequent hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) yields the free carboxylic acid.

Industrial Scale Optimization

- Use of continuous flow reactors and automated systems to enhance yield and reproducibility.

- Optimization of solvent choice, catalyst loading, and temperature control to minimize by-products and waste.

- Purification steps include extraction, crystallization, and washing with solvents such as ethyl acetate, acetone, and brine solutions.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazone formation | 2-ethoxybenzaldehyde + hydrazine hydrate, reflux in ethanol | Hydrazone intermediate | ~85 | Monitored by TLC |

| 2 | Cyclization | Acid catalyst (e.g., p-toluenesulfonic acid), heating | 3-(2-ethoxyphenyl)-1H-pyrazole derivative | ~80 | Formation of pyrazole ring |

| 3 | Esterification (optional) | Reaction with dimethyl oxalate or methyl/ethyl esters | Pyrazole-5-carboxylate ester | 70-90 | Precursor for hydrolysis |

| 4 | Hydrolysis | Aqueous NaOH, reflux | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | 75-85 | Conversion of ester to acid |

| 5 | Oxidation (alternative) | KMnO4 or CrO3, controlled temperature | Carboxylic acid derivative | 60-80 | Direct oxidation of pyrazole intermediate |

- The hydrazone formation is generally high yielding and selective, providing a clean intermediate for cyclization.

- Cyclization efficiency depends on acid catalyst strength and reaction temperature; p-toluenesulfonic acid is effective in promoting ring closure without significant side reactions.

- Ester intermediates facilitate purification and handling; their hydrolysis under basic conditions is straightforward and yields the target acid with high purity.

- Oxidation methods require careful control to avoid over-oxidation or degradation of the pyrazole ring.

- Industrial processes emphasize solvent recycling, temperature control, and continuous flow to improve scalability and environmental footprint.

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Hydrazone formation temp | 60-80°C | Higher temp accelerates reaction |

| Acid catalyst | p-Toluenesulfonic acid (5-10 mol%) | Promotes efficient cyclization |

| Solvent | Ethanol, isopropanol | Affects solubility and reaction rate |

| Oxidizing agent | KMnO4, CrO3 | Introduces carboxylic acid group |

| Hydrolysis conditions | 1-2 M NaOH, reflux 2-4 hours | Converts esters to acids |

| Purification | Extraction, crystallization | Ensures product purity >98% |

化学反应分析

Types of Reactions

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their potential to inhibit the growth of lung cancer and breast cancer cells. Specific studies have reported IC50 values indicating effective inhibition, suggesting that these compounds could serve as promising candidates for anticancer drug development .

2. Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Studies indicate that certain pyrazole derivatives can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory medications with reduced side effects compared to existing treatments .

3. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth has been documented, which may lead to applications in treating infections .

Agricultural Chemistry

1. Agrochemical Development

In agricultural chemistry, this compound is being explored for its potential in developing novel agrochemicals. Its structural features allow for the synthesis of effective herbicides and fungicides, contributing to enhanced crop protection and yield . The compound's efficacy in pest control formulations highlights its importance in sustainable agriculture .

Material Science

1. Synthesis of Advanced Materials

The compound is utilized in material science for synthesizing advanced materials such as polymers and composites. Its unique chemical structure allows it to enhance the properties of materials, making them more durable and resistant to environmental factors . This application is particularly relevant in industries requiring high-performance materials.

Biochemical Research

1. Enzyme Inhibition Studies

this compound serves as a valuable tool in biochemical research, particularly in studying enzyme inhibition and receptor interactions. These studies help elucidate complex biological processes, paving the way for targeted therapies .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Significant anticancer activity against various cell lines; potential anti-inflammatory properties. |

| Agricultural Chemistry | Development of effective agrochemicals; enhanced crop protection capabilities. |

| Material Science | Synthesis of advanced materials with improved durability and resistance. |

| Biochemical Research | Insights into enzyme inhibition and receptor interactions; potential for targeted therapies. |

Case Studies

- Anticancer Activity Study

- Anti-inflammatory Research

- Agrochemical Development

作用机制

The mechanism of action of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with analogs differing in substituents on the phenyl ring or pyrazole core:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl analog exhibits higher thermal stability (decomposition at 240–242°C) compared to ethoxy or methyl-substituted derivatives, likely due to enhanced intermolecular interactions from the Cl substituent .

Reactivity in Amide Coupling

生物活性

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C12H13N3O3

- CAS Number : 890621-20-2

- Molecular Weight : 233.25 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways by acting on various receptors, making it a candidate for therapeutic applications in inflammation and cancer treatment .

Antimicrobial Activity

Research indicates that compounds with a pyrazole scaffold exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines and may affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound's mechanism may involve disrupting tubulin polymerization, thereby arresting the cell cycle at the G2/M phase .

Case Studies

- Anticancer Studies :

- Anti-inflammatory Research :

Data Table: Biological Activity Overview

常见问题

Q. What are the established synthetic routes for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and aryl hydrazines, followed by hydrolysis under basic conditions to yield the carboxylic acid . Modifications to the phenyl or ethoxy groups may involve Suzuki coupling or esterification of intermediates .

Q. How is the compound characterized post-synthesis?

Characterization typically involves infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Elemental analysis ensures purity (>95%) .

Q. What analytical techniques quantify trace amounts of the compound in complex matrices?

Solid-phase extraction (SPE) using modified sorbents (e.g., graphene oxide functionalized with pyrazole derivatives) coupled with flame atomic absorption spectrometry (FAAS) or HPLC-ICP-MS achieves detection limits as low as 10 ng mL⁻¹ .

Q. What are the stability considerations for the compound under different storage conditions?

Stability studies under varying pH, temperature, and humidity are critical. For similar compounds, degradation pathways are monitored via UV-Vis and HPLC, with recommendations for storage at –20°C in anhydrous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations model solvation effects and ligand-protein interactions. These methods help rationalize experimental spectral data and optimize synthetic conditions .

Q. How are isomeric impurities resolved during synthesis?

Isomeric byproducts (e.g., regioisomers from cyclocondensation) are separated using reverse-phase HPLC with C18 columns. Mobile phases often combine acetonitrile and acidic buffers (0.1% formic acid) for optimal resolution .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Substituent modifications at the pyrazole ring (e.g., bromination at position 3) or ethoxyphenyl group (e.g., introducing electron-withdrawing groups) are explored. Derivatives are synthesized via Pd-catalyzed cross-coupling or condensation with dithiocarbamates, followed by in vitro bioactivity screening .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR spectra are addressed by combining X-ray crystallography (for solid-state conformation) with time-dependent DFT (TD-DFT) to simulate solvent effects. For example, intramolecular hydrogen bonding in the crystal lattice may explain deviations in solution-phase data .

Methodological Tables

Table 1: Key Synthetic Routes and Yields for Analogous Pyrazole Derivatives

Table 2: Analytical Parameters for Trace Detection

| Technique | LOD (ng mL⁻¹) | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|

| SPE-FAAS | 10 | 92–110 | Water, biological | |

| HPLC-ICP-MS | 0.5 | 95–105 | Food samples |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。